![molecular formula C15H14N2OS2 B383323 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 379238-59-2](/img/structure/B383323.png)
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to have a range of biological activities. In
Mechanism of Action
The mechanism of action of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, studies have suggested that thieno[2,3-d]pyrimidine compounds may exert their biological effects through the inhibition of specific enzymes or signaling pathways. For example, some thieno[2,3-d]pyrimidine compounds have been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has anti-inflammatory effects in vitro. In addition, other thieno[2,3-d]pyrimidine compounds have been shown to have anti-cancer, anti-viral, and anti-bacterial properties. However, the specific biochemical and physiological effects of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one are not well understood and require further study.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its potential as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action and specific biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. One area of interest is its potential as a therapeutic agent for inflammatory conditions, such as rheumatoid arthritis. In addition, further studies are needed to determine its potential as an anti-cancer, anti-viral, or anti-bacterial agent. Another future direction is the development of more efficient synthesis methods for this compound, which could enable larger-scale production for further study. Finally, the exploration of the structure-activity relationship of thieno[2,3-d]pyrimidine compounds could lead to the development of more potent and selective compounds for specific biological applications.
Synthesis Methods
The synthesis of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been described in the literature. One method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a Lewis acid catalyst, followed by the reaction with 4-methylbenzaldehyde and ammonium acetate. The resulting product is then treated with thionyl chloride to yield the final compound.
Scientific Research Applications
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent. Studies have shown that thieno[2,3-d]pyrimidine compounds have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have anti-inflammatory effects in vitro, making it a potential candidate for further study as a therapeutic agent.
properties
IUPAC Name |
3-ethyl-5-(4-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)12-11(8-20-13(12)16-15(17)19)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINKCIXEGJWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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